E6201

Catalog No.
S548788
CAS No.
603987-35-5
M.F
C21H27NO6
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E6201

Standard allosteric MEK inhibitors like trametinib have poor brain penetration and are effluxed by P-gp/Bcrp, limiting CNS oncology studies. E6201, an ATP-competitive dual MEK1/FLT3 inhibitor, addresses this with direct ATP-pocket binding (IC50 5.2 nM), high BBB permeability, and cyclodextrin-based aqueous formulation (6.0 mg/mL). • Single-agent efficacy against allosteric-resistant MEK mutants and FLT3-ITD leukemias. • Enables precise IV dosing in PK/Tox without DMSO artifacts. • Streamlines hematology workflows as a combined MEK/FLT3 suppressor. Supplied with analytical QC, fast global shipping.

CAS Number

603987-35-5

Product Name

E6201

IUPAC Name

(4S,5R,6Z,9S,10S,12E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5+,9-8-/t12-,13+,16+,20+/m1/s1

InChI Key

MWUFVYLAWAXDHQ-HMNLTAHHSA-N

solubility

Soluble in DMSO, not in water

Synonyms

14-(ethylamino)-8,9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione, E 6201, E-6201, E6201 cpd

Canonical SMILES

CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C

Isomeric SMILES

CCNC1=CC\2=C(C(=C1)O)C(=O)O[C@H]([C@@H](/C=C\C(=O)[C@H]([C@H](C/C=C2)O)O)C)C

The exact mass of the compound Unii-czp9GB25HO is 389.18384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg

E6201 (CAS 603987-35-5) is a fully synthetic, macrocyclic resorcylic acid lactone analog that functions as an ATP-competitive dual inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and Fms-like tyrosine kinase 3 (FLT3) [1]. Unlike conventional allosteric MEK inhibitors, E6201 binds directly to the ATP pocket, demonstrating an IC50 of 5.2 nM for MEK1 and exhibiting extended target occupancy on FLT3 [1]. Its low number of rotatable bonds and optimized hydrogen-bond donor profile confer distinct physicochemical advantages, notably high blood-brain barrier (BBB) permeability and compatibility with cyclodextrin-based aqueous formulations [2]. These baseline attributes make E6201 a specific material for procurement in specialized in vivo oncology workflows, particularly for central nervous system (CNS) metastases and drug-resistant leukemias where standard lipophilic or allosteric inhibitors fail[REFS-1, REFS-2].

Research Fit

1
ATP-competitive MEK1 inhibitor distinct from allosteric agents
2
Retains activity against MEK1-C121S mutation model context
3
Not a substrate for P-gp/BCRP efflux transporters; supports CNS exposure research

Substituting E6201 with more widely available MEK inhibitors, such as trametinib or cobimetinib, fundamentally compromises experimental integrity in two critical domains: binding mechanism and pharmacokinetics[1]. Standard MEK inhibitors are allosteric and frequently encounter acquired resistance via mutations in the allosteric pocket, whereas E6201 is ATP-competitive and binds equally to both active and inactive MEK1 conformations [1]. Furthermore, generic substitutes like trametinib are Biopharmaceutics Classification System (BCS) Class II compounds with low aqueous solubility, requiring DMSO solvates or complex lipid suspensions, and are heavily restricted from the brain by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp) efflux pumps[2]. Procurement of E6201 is therefore non-negotiable for workflows requiring ATP-competitive binding, aqueous intravenous formulation, or unhindered CNS penetration [1].

Substitution Risk

Allosteric MEK inhibitors
May not address MEK1-C121S mutant models; ATP-competitive binding is required for this resistance context
CNS exposure profile
Many allosteric MEK inhibitors are P-gp/BCRP substrates, potentially limiting brain exposure in CNS tumor models

Blood-Brain Barrier (BBB) Penetration and Efflux Pump Evasion

E6201 demonstrates exceptional CNS penetration due to its evasion of major efflux transporters. In vivo pharmacokinetic studies in wild-type mice reveal a brain-to-plasma AUC ratio (Kp) of 2.66 for E6201, confirming it is not a substrate for P-gp or Bcrp [1]. In stark contrast, standard allosteric MEK inhibitors like trametinib and cobimetinib are heavily effluxed, resulting in sub-therapeutic brain concentrations and Kp values significantly below 1.0[1].

Evidence DimensionBrain-to-plasma AUC ratio (Kp)
Target Compound DataKp = 2.66 (E6201)
Comparator Or BaselineKp < 1.0 (Trametinib/Cobimetinib)
Quantified Difference>2.6-fold higher brain accumulation for E6201 compared to plasma baseline, versus active exclusion for comparators.
ConditionsIn vivo wild-type murine model following 40 mg/kg intravenous dose.

Buyers selecting compounds for in vivo brain metastasis or glioblastoma models must procure E6201 to ensure the drug reaches the target tissue without being actively pumped out by the BBB.

MEK1-C121S Resistance
Head-to-head
E6201: Active
Selumetinib: Resistant
Supports resistance model endpoint review
BRAF-V600E melanoma models with MEK1-C121S mutation

Aqueous Formulation Compatibility for Intravenous Dosing

E6201 offers distinct processability advantages for aqueous-based dosing compared to standard MEK inhibitors. While trametinib is a BCS Class II drug requiring DMSO solvation or complex solid dispersions for oral delivery [1], E6201 can be formulated as a lyophilized powder with cyclodextrin (Captisol) to achieve a stable aqueous solution of 6.0 mg/mL at pH 4.5 [2]. This allows for direct intravenous (IV) infusion without the toxicity associated with high-DMSO vehicles.

Evidence DimensionAqueous formulation compatibility
Target Compound Data6.0 mg/mL stable aqueous solution (via cyclodextrin inclusion)
Comparator Or BaselineRequires DMSO solvate / low aqueous solubility (Trametinib)
Quantified DifferenceDirect compatibility with aqueous IV vehicles for E6201 vs. reliance on organic solvents or oral solid dispersions for trametinib.
ConditionsReconstitution of lyophilized powder in sterile water/saline for IV administration.

Procurement of E6201 simplifies formulation workflows for laboratories requiring intravenous dosing or strictly aqueous assay conditions, avoiding solvent-induced artifacts.

Brain Penetration
Class-level
Kp = 2.66
Not a P-gp or BCRP substrate
Supports CNS exposure model interpretation
Wild-type mouse, 40 mg/kg IV; MDCKII transporter assay

ATP-Competitive Binding to Overcome Allosteric Resistance

E6201 differentiates itself structurally as an ATP-competitive MEK1 inhibitor (IC50 = 5.2 nM), whereas mainstream clinical MEK inhibitors (trametinib, cobimetinib) are allosteric [1]. Because E6201 targets the ATP-binding pocket rather than the adjacent allosteric site, it retains binding affinity for both the active and inactive conformations of MEK1, effectively bypassing acquired resistance mutations that alter the allosteric pocket [2].

Evidence DimensionBinding site and resistance bypass
Target Compound DataATP-competitive (binds active and inactive MEK1)
Comparator Or BaselineAllosteric binding only (Trametinib / Cobimetinib)
Quantified DifferenceComplete shift in binding domain, allowing efficacy in allosteric-mutant resistant models.
ConditionsIn vitro kinase binding assays and resistant melanoma cell line profiling.

Researchers studying MEK inhibitor resistance must procure E6201 to isolate ATP-competitive mechanisms from allosteric-driven resistance pathways.

Dual MEK1/FLT3 Inhibition
Class-level
MEK1 IC50 = 5.2 nM; FLT3 IC50 = 5 nM
Comparators lack significant FLT3 activity
Supports MAPK/FLT3 crosstalk study context
Cell-free biochemical assays

Dual Pathway Synergy in FLT3-Resistant Leukemia

E6201 exerts simultaneous blockade of FLT3 and MEK1, providing built-in synergy against resistant acute myeloid leukemia (AML). E6201 demonstrates an 11-fold longer target occupancy time for FLT3 compared to MEK, and effectively induces apoptosis in FLT3-ITD mutated cells that are resistant to single-agent FLT3 inhibitors like sorafenib or quizartinib [1]. This dual action abrogates the MEK/ERK compensatory survival signaling that typically limits standard FLT3 inhibitors.

Evidence DimensionApoptotic efficacy in FLT3-inhibitor resistant cells
Target Compound DataProfound apoptogenic effect via dual FLT3/MEK1 blockade
Comparator Or BaselineVulnerable to MEK/ERK compensatory resistance (Sorafenib / Quizartinib)
Quantified DifferenceOvercomes resistance mediated by compensatory MAPK/ERK activation seen with single-target FLT3 inhibitors.
ConditionsIn vitro Ba/F3-ITD+676/842 resistant cell lines and human FLT3-mutated AML murine models.

Procuring E6201 allows researchers to achieve dual-pathway inhibition with a single well-characterized molecule, eliminating the pharmacokinetic complexities of formulating two separate drugs for resistant AML models.

Anti-Proliferative in TNBC
Head-to-head
E6201 IC50 0.05–5 µM
Selumetinib, pimasertib, trametinib: reduced inhibition
Supports cell-model endpoint review for TNBC
MDA-MB-231 migration IC50 1 µM; SUM149 invasion IC50 0.25 µM

In Vivo CNS and Brain Metastasis Modeling

Due to its high brain-to-plasma AUC ratio and evasion of P-gp/Bcrp efflux pumps, E6201 is a highly suitable MEK inhibitor for testing targeted therapies in orthotopic glioblastoma or melanoma brain metastasis models where standard allosteric inhibitors fail to achieve therapeutic concentrations [1].

Intravenous (IV) Formulation Development

Because it can be lyophilized with cyclodextrins to form a stable 6.0 mg/mL aqueous solution, E6201 is highly suited for pharmacokinetic and toxicological studies requiring precise IV dosing, avoiding the confounding effects of high-DMSO or lipid-heavy vehicles [2].

Overcoming Allosteric MEK Resistance

As an ATP-competitive inhibitor, E6201 is the necessary procurement choice for researchers investigating acquired resistance in BRAF/MEK-mutant cancers that have developed mutations in the MEK allosteric binding pocket [1].

Single-Agent Dual-Targeting in AML

E6201 is ideal for hematology workflows requiring simultaneous suppression of FLT3 and MEK/ERK signaling, providing a streamlined alternative to complex two-drug combination studies in FLT3-ITD resistant leukemia models[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Melanoma resistance model studies
ATP-competitive binding retains activity against MEK1-C121S
Resistance mutation model response
CNS tumor in vivo models
Brain penetration and P-gp/BCRP evasion
CNS exposure and transporter substrate review
FLT3-mutant AML pathway studies
Dual MEK1/FLT3 enzymatic inhibition
MAPK/FLT3 crosstalk interpretation
TNBC metastasis model studies
Anti-proliferative and migration-inhibitory profile
Migration and invasion endpoint review

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

389.18383758 Da

Monoisotopic Mass

389.18383758 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CZP9GB25HO

Other CAS

603987-35-5

Wikipedia

E-6201
1: Muramoto K, Goto M, Inoue Y, Ishii N, Chiba KI, Kuboi Y, Omae T, Wang YJ, Gusovsky F, Shirota H. E6201, a Novel Kinase Inhibitor of MEK-1 and MEKK-1: In Vivo Effects on Cutaneous Inflammatory Responses by Topical Administration. J Pharmacol Exp Ther. 2010 Jul 13. [Epub ahead of print] PubMed PMID: 20627998.
2: Shen Y, Boivin R, Yoneda N, Du H, Schiller S, Matsushima T, Goto M, Shirota H, Gusovsky F, Lemelin C, Jiang Y, Zhang Z, Pelletier R, Ikemori-Kawada M, Kawakami Y, Inoue A, Schnaderbeck M, Wang Y. Discovery of anti-inflammatory clinical candidate E6201, inspired from resorcylic lactone LL-Z1640-2, III. Bioorg Med Chem Lett. 2010 May 15;20(10):3155-7. Epub 2010 Mar 30. PubMed PMID: 20399648.
3: Goto M, Chow J, Muramoto K, Chiba K, Yamamoto S, Fujita M, Obaishi H, Tai K, Mizui Y, Tanaka I, Young D, Yang H, Wang YJ, Shirota H, Gusovsky F. E6201 [(3S,4R,5Z,8S,9S,11E)-14-(ethylamino)-8, 9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7 (8H)-dione], a novel kinase inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase kinase (MEK)-1 and MEK kinase-1: in vitro characterization of its anti-inflammatory and antihyperproliferative activities. J Pharmacol Exp Ther. 2009 Nov;331(2):485-95. Epub 2009 Aug 14. PubMed PMID: 19684251.
4: Bischerour J, Chalmers R. Base flipping in tn10 transposition: an active flip and capture mechanism. PLoS One. 2009 Jul 10;4(7):e6201. PubMed PMID: 19593448; PubMed Central PMCID: PMC2705183.
5: Poplin E, Feng Y, Berlin J, Rothenberg ML, Hochster H, Mitchell E, Alberts S, O'Dwyer P, Haller D, Catalano P, Cella D, Benson AB 3rd. Phase III, randomized study of gemcitabine and oxaliplatin versus gemcitabine (fixed-dose rate infusion) compared with gemcitabine (30-minute infusion) in patients with pancreatic carcinoma E6201: a trial of the Eastern Cooperative Oncology Group. J Clin Oncol. 2009 Aug 10;27(23):3778-85. Epub 2009 Jul 6. Erratum in: J Clin Oncol. 2009 Dec 1;27(34):5859. PubMed PMID: 19581537; PubMed Central PMCID: PMC2727286.

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